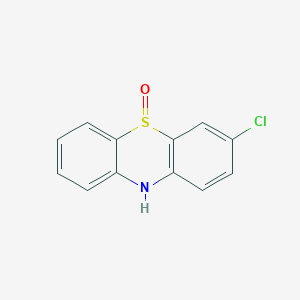
3-chloro-10H-phenothiazine 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-10H-phenothiazine 5-oxide is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-10H-phenothiazine 5-oxide typically involves the chlorination of phenothiazine followed by oxidation. One common method is the reaction of phenothiazine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 3-position. This is followed by oxidation using hydrogen peroxide or another oxidizing agent to form the 5-oxide derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-10H-phenothiazine 5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide group back to the parent phenothiazine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Oxidation: Phenothiazine sulfoxides and sulfones.
Reduction: Phenothiazine.
Substitution: Various substituted phenothiazine derivatives
Scientific Research Applications
3-Chloro-10H-phenothiazine 5-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use as an antipsychotic and antiemetic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chloro-10H-phenothiazine 5-oxide involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter activity in the brain, particularly dopamine receptors. The oxide group may enhance its binding affinity and selectivity for these receptors, leading to improved therapeutic outcomes .
Comparison with Similar Compounds
Phenothiazine: The parent compound, widely used in medicinal chemistry.
2-Chlorophenothiazine: Another chlorinated derivative with similar applications.
Phenothiazine sulfoxide: An oxidized form with distinct chemical properties
Uniqueness: 3-Chloro-10H-phenothiazine 5-oxide is unique due to the presence of both a chlorine atom and an oxide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C12H8ClNOS |
|---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
3-chloro-10H-phenothiazine 5-oxide |
InChI |
InChI=1S/C12H8ClNOS/c13-8-5-6-10-12(7-8)16(15)11-4-2-1-3-9(11)14-10/h1-7,14H |
InChI Key |
BSLIDLOXHDHARH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


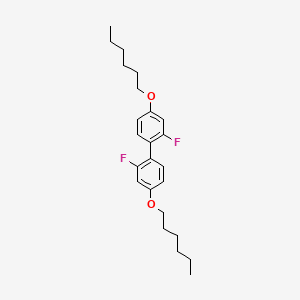
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)

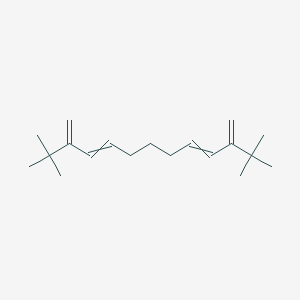
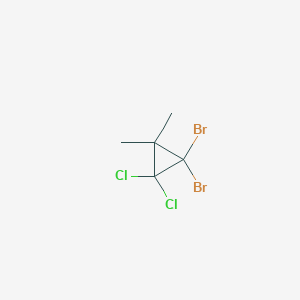
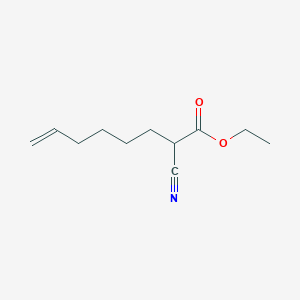
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
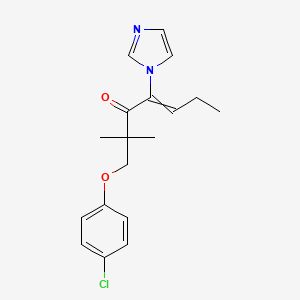
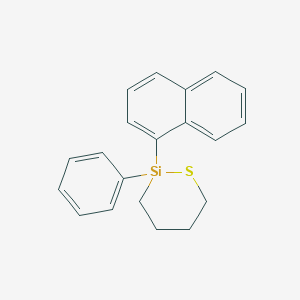
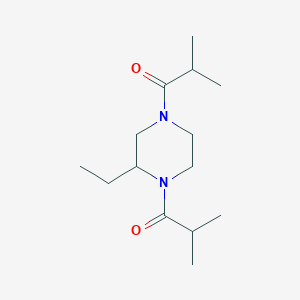
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
